molecular formula C8H10N2O2 B1322355 2-(Ethylamino)nicotinic acid CAS No. 669087-25-6

2-(Ethylamino)nicotinic acid

Cat. No. B1322355
CAS RN: 669087-25-6
M. Wt: 166.18 g/mol
InChI Key: KQBIPIXSHKINES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

In hydrothermal reactions at 150–180 °C, 2-(arylamino)nicotinic acids were synthesized by amination of 2-chloronicotinic acid with aromatic amine derivatives, with potassium carbonate as base . The procedure is efficient, environmentally friendly, and practical, with moderate to excellent yields (up to 98%) .


Molecular Structure Analysis

The molecular structure of 2-(Ethylamino)nicotinic acid is likely to be similar to that of 2-(methylamino)nicotinic acid, which has been reported to develop intermolecular –COOH∙∙∙pyridine N (acid-pyridine) interactions in the amorphous state .


Chemical Reactions Analysis

The synthesis of 2-(arylamino)nicotinic acids involves amination of 2-chloronicotinic acid with aromatic amine derivatives . This reaction occurs in hydrothermal conditions at 150–180 °C, with potassium carbonate serving as the base .

Scientific Research Applications

1. Improving Plant Tolerance to Heavy Metals The compound, being a derivative of nicotinic acid, can play a significant role in improving plant tolerance and resistance to different types of stress, such as exposure to heavy metals . It can enhance various physiological, metabolic, and enzymatic activities in plants .

Enhancing Plant Morpho-physiological Parameters

Exogenous application of nicotinic acid derivatives can improve various morpho-physiological parameters in plants, such as length, biomass, leaf area, photosynthetic pigment, and mineral nutrition . It can also reduce oxidative damage by lowering H2O2 accumulation .

Antibacterial Properties

Nicotinamide derivatives, including 2-(Ethylamino)nicotinic acid, have shown promising antibacterial properties . They can be used in the development of new antibacterial agents .

Antibiofilm Properties

These compounds also exhibit antibiofilm properties, which can be crucial in combating biofilm-associated infections .

Computational Analyses

2-(Ethylamino)nicotinic acid and its derivatives can be used in computational analyses to study their electronic properties, which can provide valuable insights into their potential applications .

Topical Applications

Although the specific compound “2-(Ethylamino)nicotinic acid” hasn’t been directly mentioned, nicotinamide, a derivative of nicotinic acid, has been widely used in topical applications for the treatment of various skin conditions such as acne vulgaris, melasma, atopic dermatitis, rosacea, and psoriasis .

Safety and Hazards

The safety data sheet for nicotinic acid, a related compound, indicates that it causes serious eye irritation and is harmful to aquatic life . It is recommended to wash skin thoroughly after handling, avoid release to the environment, and wear eye/face protection .

Future Directions

Aqueous zinc ion batteries (AZIBs) are considered as future energy storage devices because of their high safety, low cost, and environmental friendliness . The addition of trace amounts of nicotinic acid to 2 M ZnSO4 has been proposed to prepare an optimized electrolyte for AZIBs . This work provides a new avenue for the development of low-cost additives to achieve high performance aqueous Zn-ion batteries .

Mechanism of Action

Target of Action

2-(Ethylamino)nicotinic acid, a derivative of nicotinic acid (also known as niacin or vitamin B3), primarily targets the nicotinic receptors . These receptors play a crucial role in various physiological, metabolic, and enzymatic activities .

Mode of Action

The compound interacts with its targets, the nicotinic receptors, by acting as an agonist . This interaction results in changes in the receptor’s activity, leading to various downstream effects.

Biochemical Pathways

2-(Ethylamino)nicotinic acid affects several biochemical pathways. As a precursor of nicotinamide coenzymes, it plays a crucial role in redox reactions catalyzed by various enzymes . These coenzymes are involved in metabolism, being electron donors or acceptors in redox reactions . The pyridine part of nicotine and other related alkaloids is derived from nicotinic acid .

Pharmacokinetics

It is likely to share some similarities with niacin, which is known to have a tmax of 30 hours in patients with chronic kidney disease

Result of Action

Given its similarity to niacin, it may have a broad spectrum of effects, including effects aimed at attenuating the risks associated with low high-density lipoprotein cholesterol (hdl-c), high low-density lipoprotein cholesterol (ldl-c), high lipoprotein a, and hypertriglyceridemia .

Action Environment

The action, efficacy, and stability of 2-(Ethylamino)nicotinic acid can be influenced by various environmental factors. For instance, in plants, exogenous application of nicotinic acid has been shown to improve tolerance to lead-induced metal stress

properties

IUPAC Name

2-(ethylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-9-7-6(8(11)12)4-3-5-10-7/h3-5H,2H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBIPIXSHKINES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylamino)nicotinic acid

Synthesis routes and methods

Procedure details

Potassium carbonate (9.21 g, 66.6 mmol) was added to a mixture of 2-chloronicotinic acid (5.0 g, 31.7 mol), ethylamine hydrochloride (5.18 g, 63.4 mmol) and copper (I) bromide (450 mg, 3.17 mmol) in N,N-dimethylformamide (50 ml), and the reaction heated at 100° C. for 1.5 hours, then cooled. The resulting solid was removed by filtration, and the filtrate evaporated under reduced pressure. The residual blue/green solid was triturated with acetone, and the resulting solid filtered off and dried in vacuo to afford the title compound.
Quantity
9.21 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
450 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Ethylamino)nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-(Ethylamino)nicotinic acid
Reactant of Route 3
Reactant of Route 3
2-(Ethylamino)nicotinic acid
Reactant of Route 4
Reactant of Route 4
2-(Ethylamino)nicotinic acid
Reactant of Route 5
Reactant of Route 5
2-(Ethylamino)nicotinic acid
Reactant of Route 6
Reactant of Route 6
2-(Ethylamino)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.